

# Spectroscopic Data of 3-(3-Fluorophenoxy)azetidine: A Technical Guide

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## Compound of Interest

Compound Name: 3-(3-Fluorophenoxy)azetidine  
hydrochloride

Cat. No.: B566796

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## Introduction

3-(3-Fluorophenoxy)azetidine is a substituted azetidine derivative with potential applications in medicinal chemistry and drug development. Azetidine scaffolds are of significant interest as they are considered bioisosteres of larger cyclic amines like piperidine and morpholine, often leading to improved physicochemical properties in drug candidates.[1] The introduction of a 3-fluorophenoxy moiety can further influence the molecule's polarity, metabolic stability, and binding interactions.

Accurate structural elucidation and characterization are paramount in the synthesis and application of such novel compounds. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for confirming the identity and purity of 3-(3-Fluorophenoxy)azetidine. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, offering a predictive framework for researchers and scientists in the field. Due to the limited availability of published experimental spectra for 3-(3-Fluorophenoxy)azetidine, this guide leverages data from structurally similar compounds and established spectroscopic principles to provide a robust interpretation.

## Molecular Structure and Atom Numbering

For clarity in the subsequent spectroscopic analysis, the atoms of 3-(3-Fluorophenoxy)azetidine are numbered as depicted in the following diagram. This numbering

scheme will be used consistently throughout the guide.

Caption: Molecular structure and atom numbering for 3-(3-Fluorophenoxy)azetidine.

## <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The expected <sup>1</sup>H NMR spectrum of 3-(3-Fluorophenoxy)azetidine would be recorded on a spectrometer operating at a frequency such as 400 or 600 MHz, using a deuterated solvent like chloroform-d (CDCl<sub>3</sub>) or dimethyl sulfoxide-d<sub>6</sub> (DMSO-d<sub>6</sub>).<sup>[2]</sup>

### Predicted <sup>1</sup>H NMR Data

Protons	Predicted Chemical Shift (δ, ppm)	Multiplicity	Coupling Constants (J, Hz)
H-Aromatic	6.7 - 7.3	m	-
H3	4.8 - 5.2	p	~ 6-8
H2, H4	3.8 - 4.2	m	-
NH	1.5 - 3.0	br s	-

### Interpretation of the <sup>1</sup>H NMR Spectrum

- Aromatic Region (6.7 - 7.3 ppm): The four protons on the 3-fluorophenoxy group are expected to resonate in this downfield region. Due to the fluorine substitution at the meta position, a complex multiplet ('m') is anticipated. The electron-withdrawing nature of the fluorine and the oxygen will influence the precise chemical shifts of these aromatic protons.
- Azetidine Ring Protons:
  - H3 (4.8 - 5.2 ppm): The proton at C3, being attached to a carbon bearing an electronegative oxygen atom, will be shifted significantly downfield. It is expected to appear as a pentet ('p') due to coupling with the four neighboring protons on C2 and C4.

- H2 and H4 (3.8 - 4.2 ppm): The four protons on C2 and C4 are diastereotopic and will likely appear as a complex multiplet. Their proximity to the nitrogen atom and the phenoxy group will influence their chemical shifts.
- NH Proton (1.5 - 3.0 ppm): The proton on the nitrogen atom of the azetidine ring is expected to appear as a broad singlet ('br s'). Its chemical shift can be variable and is dependent on factors such as solvent, concentration, and temperature.[3]

## <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the different carbon environments in a molecule.

### Predicted <sup>13</sup>C NMR Data

Carbon	Predicted Chemical Shift ( $\delta$ , ppm)
C=O (Aromatic C-O)	158 - 162
C-F (Aromatic)	161 - 165 (d, $^1J_{CF} \approx 245$ Hz)
C-H (Aromatic)	103 - 131
C3	65 - 75
C2, C4	50 - 60

### Interpretation of the <sup>13</sup>C NMR Spectrum

- Aromatic Carbons: The six carbons of the benzene ring are expected to resonate between 103 and 165 ppm.
  - The carbon attached to the oxygen (C-O) will be in the range of 158-162 ppm.
  - The carbon directly bonded to the fluorine atom will show a characteristic doublet due to one-bond C-F coupling ( $^1J_{CF}$ ), with a large coupling constant of approximately 245 Hz.[4] Its chemical shift is predicted to be in the 161-165 ppm range.

- The other aromatic carbons will appear in the 103-131 ppm range, with their specific shifts influenced by the positions of the oxygen and fluorine substituents.
- Azetidine Ring Carbons:
  - C3 (65 - 75 ppm): This carbon, being attached to the electronegative oxygen, will be the most downfield of the aliphatic carbons.
  - C2 and C4 (50 - 60 ppm): These carbons, adjacent to the nitrogen atom, will appear at a higher field compared to C3. For the parent azetidine, these carbons resonate around 50-55 ppm.[5]

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

### Predicted IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Vibration	Functional Group
3400 - 3200	N-H Stretch	Secondary Amine
3100 - 3000	C-H Stretch	Aromatic
3000 - 2850	C-H Stretch	Aliphatic
1600 - 1450	C=C Stretch	Aromatic Ring
1250 - 1200	C-O Stretch	Aryl Ether
1150 - 1100	C-N Stretch	Aliphatic Amine
1100 - 1000	C-F Stretch	Aryl Fluoride

## Interpretation of the IR Spectrum

- N-H Stretch (3400 - 3200 cm<sup>-1</sup>): A moderate, somewhat broad absorption in this region is characteristic of the N-H stretching vibration of the secondary amine in the azetidine ring.[6]

- C-H Stretches (3100 - 2850  $\text{cm}^{-1}$ ): Absorptions for aromatic C-H stretches are expected just above 3000  $\text{cm}^{-1}$ , while those for aliphatic C-H stretches will appear just below 3000  $\text{cm}^{-1}$ .  
[7]
- Aromatic C=C Stretches (1600 - 1450  $\text{cm}^{-1}$ ): Several sharp to medium intensity bands in this region are indicative of the carbon-carbon double bond stretching within the benzene ring.
- C-O Stretch (1250 - 1200  $\text{cm}^{-1}$ ): A strong absorption in this region is characteristic of the aryl ether C-O stretching vibration.
- C-N Stretch (1150 - 1100  $\text{cm}^{-1}$ ): The stretching vibration of the aliphatic C-N bond in the azetidine ring is expected in this range.
- C-F Stretch (1100 - 1000  $\text{cm}^{-1}$ ): A strong absorption in this region is indicative of the C-F bond of the aryl fluoride.

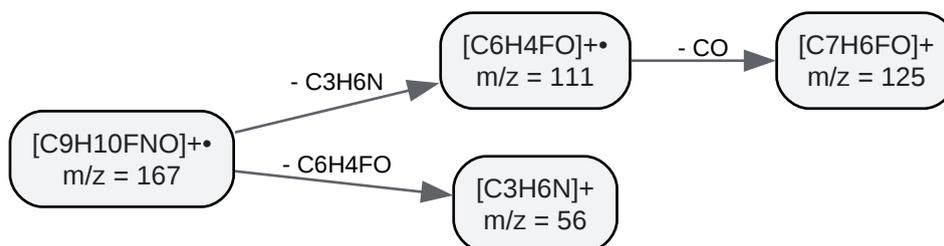
## Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio ( $m/z$ ) of ions. It provides information about the molecular weight and fragmentation pattern of a compound.

### Predicted Mass Spectrometry Data

- Molecular Ion ( $M^+$ ): The nominal molecular weight of 3-(3-Fluorophenoxy)azetidine ( $\text{C}_9\text{H}_{10}\text{FNO}$ ) is 167.18 g/mol. In an electron ionization (EI) mass spectrum, a molecular ion peak at  $m/z = 167$  would be expected. High-resolution mass spectrometry (HRMS) would show a more precise mass.
- Major Fragmentation Pathways: The fragmentation of 3-(3-Fluorophenoxy)azetidine is likely to proceed through several key pathways:
  - Loss of the azetidine ring: Cleavage of the C3-O5 bond could lead to the formation of a 3-fluorophenoxy radical and an azetidin-3-yl cation (or vice versa), resulting in fragments corresponding to these species.

- Fragmentation of the azetidine ring: The strained four-membered ring can undergo ring-opening and subsequent fragmentation.
- Loss of small molecules: Elimination of small, stable molecules such as ethene ( $C_2H_4$ ) from the azetidine ring is a possible fragmentation route.



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Caption: Plausible fragmentation pathways for 3-(3-Fluorophenoxy)azetidine in mass spectrometry.

## Experimental Protocols

Standard protocols for obtaining the spectroscopic data are outlined below.

### NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of 3-(3-Fluorophenoxy)azetidine in 0.5-0.7 mL of a suitable deuterated solvent (e.g.,  $CDCl_3$ ,  $DMSO-d_6$ ) in a 5 mm NMR tube.[8]
- Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.[2]
- $^1H$  NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
- $^{13}C$  NMR Acquisition: Acquire the spectrum using proton decoupling. A larger number of scans will be required compared to  $^1H$  NMR due to the lower natural abundance of  $^{13}C$ .

### IR Spectroscopy

- **Sample Preparation:** For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, applying it to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
- **Data Acquisition:** Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400  $\text{cm}^{-1}$ .

## Mass Spectrometry

- **Sample Introduction:** Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion for a pure sample or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
- **Ionization:** Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- **Data Acquisition:** Acquire the mass spectrum over a suitable  $m/z$  range (e.g., 50-500 amu). For fragmentation studies, tandem mass spectrometry (MS/MS) can be employed.

## Conclusion

This technical guide provides a comprehensive overview of the expected NMR, IR, and MS spectroscopic data for 3-(3-Fluorophenoxy)azetidine. By combining theoretical principles with data from analogous structures, a detailed predictive analysis has been presented. This information serves as a valuable resource for researchers in the synthesis, characterization, and application of this and related compounds, ensuring scientific integrity and facilitating further research and development.

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